molecular formula C26H24N2O6 B11025020 Diethyl 4,4'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate

Diethyl 4,4'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate

Cat. No.: B11025020
M. Wt: 460.5 g/mol
InChI Key: UELNCDIOIAUSIU-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE is a complex organic compound characterized by its unique structure, which includes ethoxycarbonyl and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 4-(ethoxycarbonyl)aniline in the presence of coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of cell signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE

Uniqueness

ETHYL 4-[(3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[[3-[(4-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate

InChI

InChI=1S/C26H24N2O6/c1-3-33-25(31)17-8-12-21(13-9-17)27-23(29)19-6-5-7-20(16-19)24(30)28-22-14-10-18(11-15-22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

UELNCDIOIAUSIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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